molecular formula C18H17F2N3O3S2 B2547140 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 306289-79-2

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2547140
CAS No.: 306289-79-2
M. Wt: 425.47
InChI Key: WWTSJNQYZBWCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H17F2N3O3S2 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by its chemical formula C15H18F2N2O2SC_{15}H_{18}F_2N_2O_2S and has a molecular weight of approximately 346.38 g/mol. The structural representation includes a benzamide moiety linked to a diethylsulfamoyl group and a difluorobenzothiazole derivative.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Nucleophilic substitution : Introducing the diethylsulfamoyl group.
  • Condensation reactions : Forming the benzamide linkage with the difluorobenzothiazole.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using various cancer cell lines have shown promising results:

Cell Line IC50 (μM) Mechanism of Action
A549 (lung)10.88 ± 0.82Induction of apoptosis via caspase activation
MCF-7 (breast)15.25 ± 1.00Inhibition of cell proliferation through cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay, which measures free radical scavenging ability:

Assay Type IC50 (μM) Comparison
DPPH Scavenging37.23 ± 3.76Comparable to standard antioxidants

This indicates that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic efficacy.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Tyrosine Kinases : Molecular docking studies suggest strong binding affinity to tyrosine kinase receptors, which are critical in cancer cell signaling.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : Evidence indicates that treatment with this compound results in G1 phase arrest in various cancer cell lines.

Case Studies

A notable study conducted by Sulistyowaty et al. (2020) demonstrated the efficacy of similar benzamide derivatives against lung cancer cells, reinforcing the potential utility of this class of compounds in targeted cancer therapies .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S2/c1-3-23(4-2)28(25,26)13-7-5-11(6-8-13)17(24)22-18-21-16-14(20)9-12(19)10-15(16)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTSJNQYZBWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.